molecular formula C22H18N2O3S B2392359 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1396715-25-5

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2392359
CAS No.: 1396715-25-5
M. Wt: 390.46
InChI Key: LQAXUNJBXPXXDT-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Attachment of the Thiophenylethyl Group: The thiophenylethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene derivative and a suitable coupling partner.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones or nitro groups, into their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(pyridin-3-ylmethyl)-N-(2-phenylethyl)-4H-chromene-2-carboxamide: Similar structure but with a phenylethyl group instead of a thiophenylethyl group.

    4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)-4H-chromene-2-carboxamide: Similar structure but with a furanylethyl group instead of a thiophenylethyl group.

    4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(pyridin-2-yl)ethyl)-4H-chromene-2-carboxamide: Similar structure but with a pyridinylethyl group instead of a thiophenylethyl group.

Uniqueness

The uniqueness of 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the thiophenylethyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-19-13-21(27-20-8-2-1-7-18(19)20)22(26)24(11-9-17-6-4-12-28-17)15-16-5-3-10-23-14-16/h1-8,10,12-14H,9,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAXUNJBXPXXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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